2-phenyl-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-imidazo[4,5-b]pyridine
Description
2-Phenyl-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-imidazo[4,5-b]pyridine is a heterocyclic compound featuring an imidazo[4,5-b]pyridine core substituted with a phenyl group at position 2 and a 3-(trifluoromethyl)benzyloxy group at position 1. The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, while the benzyloxy moiety contributes to steric and electronic interactions in biological systems . This compound belongs to a class of nitrogen-containing heterocycles with demonstrated pharmacological relevance, including anticancer, anti-inflammatory, and antidiabetic activities .
Properties
IUPAC Name |
2-phenyl-1-[[3-(trifluoromethyl)phenyl]methoxy]imidazo[4,5-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3N3O/c21-20(22,23)16-9-4-6-14(12-16)13-27-26-17-10-5-11-24-18(17)25-19(26)15-7-2-1-3-8-15/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMIGVPXAZKZANI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(N2OCC4=CC(=CC=C4)C(F)(F)F)C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-phenyl-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-imidazo[4,5-b]pyridine is a member of the imidazopyridine family, which has garnered attention for its potential biological activities, particularly in pharmacology. This article explores the biological activity of this compound, focusing on its interactions with various receptors, its effects in vitro and in vivo, and its potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
Research indicates that compounds within the imidazopyridine class exhibit a range of biological activities, including:
- Modulation of GABA Receptors : Studies have shown that certain derivatives can enhance GABA-evoked Cl⁻ currents in Xenopus oocytes expressing GABA_A receptors, indicating a potential role as anxiolytics or anticonvulsants .
- Peripheral Benzodiazepine Receptor (PBR) Interaction : The compound has been identified as a potent agonist at PBRs, which are involved in steroidogenesis and neuroactive steroid modulation. This activity suggests potential applications in neuropsychiatric disorders .
- Anticancer Properties : Preliminary studies indicate that related compounds may exhibit cytotoxic effects against various cancer cell lines, including Jurkat cells, with IC₅₀ values suggesting significant potency .
GABA Receptor Modulation
A series of studies have investigated the interaction of imidazopyridines with GABA receptors. For instance, specific derivatives were found to enhance GABA receptor activity significantly. The modulatory effects were confirmed through electrophysiological studies demonstrating increased chloride ion currents upon treatment with these compounds .
Peripheral Benzodiazepine Receptors
The interaction with PBRs has been extensively studied. In vitro assays demonstrated that the compound could inhibit the binding of [³H]-PK 11195 to PBRs in brain and ovarian membranes. This inhibition was dose-dependent and highlighted the potential for these compounds to stimulate neurosteroid synthesis .
| Compound | IC₅₀ (µM) | Effect on PBR Binding |
|---|---|---|
| CB 34 | 0.5 | High Affinity |
| CB 50 | 1.0 | Moderate Affinity |
| CB 54 | 4.0 | Lower Affinity |
Anticancer Activity
Recent investigations into related structures have shown promising results in anticancer assays. For example, a trifluoromethyl benzyl derivative exhibited significant cytotoxicity against Jurkat cells with an IC₅₀ value of approximately 4.64 µM . This suggests that modifications in the chemical structure can enhance biological activity.
Case Studies
- Neuroactive Steroid Modulation : In vivo studies demonstrated that administration of imidazopyridine derivatives led to increased levels of neuroactive steroids such as pregnenolone and allopregnanolone in rat models. These findings support the hypothesis that these compounds can influence neurosteroidogenesis and may have therapeutic implications for mood disorders .
- Anticancer Efficacy : A study evaluating the anticancer properties of a related compound showed effective inhibition of cell proliferation in various cancer cell lines, emphasizing the need for further exploration into the structure-activity relationship (SAR) for optimizing efficacy against cancer .
Comparison with Similar Compounds
Key Observations:
Trifluoromethyl Substitution: Compounds with CF₃ groups (e.g., Target, 3f) exhibit improved binding affinity and metabolic stability compared to non-fluorinated analogues .
Hydroxyl Groups : Ortho/para-hydroxyl substitutions (e.g., Compound 15) significantly enhance α-glucosidase inhibition via H-bonding interactions .
Chlorophenyl Moieties : Electron-withdrawing groups like Cl (e.g., 3f) correlate with anticancer potency, likely due to increased cellular uptake .
Pharmacological and Physicochemical Properties
Table 3: Pharmacokinetic and Physicochemical Comparison
| Compound | logP (Predicted) | Solubility (µM) | Melting Point (°C) | Bioavailability (Predicted) |
|---|---|---|---|---|
| Target Compound | 3.8 | 12.5 | 220–223* | Moderate (40-50%) |
| 3f | 4.2 | 8.7 | 220–223 | Low (20-30%) |
| Compound 15 | 2.1 | 85.0 | 180–185 | High (>70%) |
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 2-phenyl-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-imidazo[4,5-b]pyridine?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, imidazo[4,5-b]pyridine derivatives are often synthesized by cyclizing 2-aminopyridine precursors with carbonyl-containing reagents. The trifluoromethylbenzyloxy group can be introduced through alkylation or Mitsunobu reactions using 3-(trifluoromethyl)benzyl alcohol. Key steps include optimizing reaction temperature (80–120°C), solvent polarity (DMF or THF), and catalytic bases (e.g., K₂CO₃) to enhance yield .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- Methodological Answer :
- X-ray Diffraction (XRD) : Resolves the planar imidazopyridine core and hydrogen-bonding interactions (e.g., NH···N), confirming orthorhombic crystal symmetry (space group Pna2₁) .
- Vibrational Spectroscopy (IR/Raman) : Identifies unique modes like N-H stretching (3200–3400 cm⁻¹) and aromatic C-C vibrations (1500–1600 cm⁻¹). Temperature-dependent studies (4–295 K) reveal conformational stability .
- NMR : ¹H/¹³C NMR in DMSO-d₆ confirms substituent positions (e.g., trifluoromethylbenzyloxy proton shifts at δ 5.2–5.5 ppm) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position) influence biological activity in imidazopyridine derivatives?
- Methodological Answer :
- Positional Isomerism : Imidazo[4,5-c]pyridines (e.g., LY175326) exhibit 5–10x higher cardiotonic potency than [4,5-b] analogues due to enhanced hydrogen bonding with target receptors .
- Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl) improve metabolic stability, while methoxy or sulfinyl groups modulate solubility and bioavailability. Quantitative structure-activity relationship (QSAR) models using Hammett constants (σ) or logP values can predict activity trends .
Q. How can density functional theory (DFT) optimize the electronic properties of this compound?
- Methodological Answer :
- Functional Selection : Hybrid functionals like B3LYP (Becke-3-parameter Lee-Yang-Parr) with 6-31G(d,p) basis sets accurately model HOMO-LUMO gaps and charge distribution .
- Applications : DFT predicts tautomeric equilibria (e.g., cis-enol vs. trans-enol in fluorescence studies) and non-radiative decay pathways, aiding in photostability analysis .
Q. How can researchers resolve contradictions in fluorescence data under varying experimental conditions?
- Methodological Answer :
- Temperature Effects : Use Arrhenius and van’t Hoff equations to quantify the population ratio of excited-state conformers. For example, elevated temperatures (25–60°C) increase non-radiative decay rates, reducing tautomer emission intensity .
- Solvent Polarity : Polar solvents (e.g., methanol) stabilize charge-transfer states, altering Stokes shifts. Time-resolved fluorescence decay assays (ns-µs timescales) differentiate solvent-specific quenching mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
